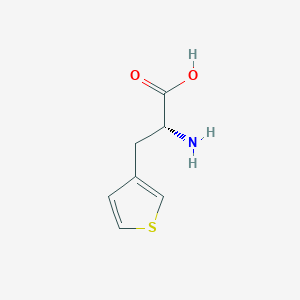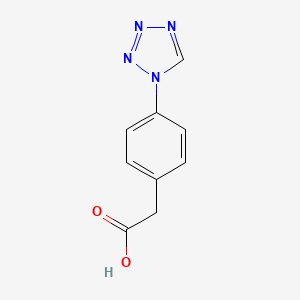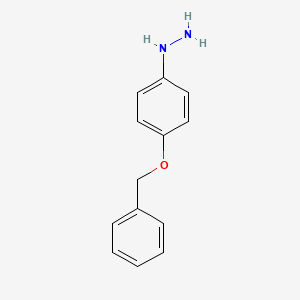
4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
Overview
Description
4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is known for its diverse biological activities, including antibacterial, antifungal, and antitumor properties . The structure of this compound consists of a triazole ring with an amino group at the 4-position and a carbonyl group at the 5-position.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives, which include this compound, have a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antitumor, antioxidant, and anti-hiv properties . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It’s known that the compound can react with other substances to form new compounds with different properties . For example, it can react with 4-diethylaminobenzaldehyde to form 3-alkyl (aryl)-4- (4-diethyl-aminobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones . These reactions may alter the compound’s interaction with its targets, leading to different biological effects.
Biochemical Pathways
The specific biochemical pathways affected by 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one are not clearly defined in the literature. Given the wide range of biological activities associated with 1,2,4-triazole derivatives, it’s likely that the compound affects multiple pathways. These could include pathways involved in inflammation, tumor growth, viral replication, and other processes related to its known biological activities .
Result of Action
These could include inhibition of enzyme activity, alteration of receptor signaling, disruption of cell membrane integrity, and other effects related to its known biological activities .
Preparation Methods
The synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of iminoester hydrochlorides with ethyl carbazate . The iminoester starting materials are prepared by passing hydrochloric acid gas through solutions of benzyl cyanides in absolute ethanol, followed by precipitation with ether. The iminoesters are then reacted with ethyl carbazate to yield ethoxycarbonyl hydrazones, which are subsequently cyclized to form this compound .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4-position can participate in nucleophilic substitution reactions with electrophiles, forming various derivatives.
Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction under specific conditions, leading to different oxidation states and derivatives.
Common reagents used in these reactions include aldehydes, ketones, and various electrophiles. The major products formed from these reactions are typically substituted triazoles and Schiff bases .
Scientific Research Applications
4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:
4-Amino-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one: This compound has a methyl group at the 1-position, which may alter its biological activity and chemical reactivity.
3-Nitro-1,2,4-triazol-5-one: This compound contains a nitro group, which significantly changes its properties, making it a high-energy material used in explosives.
4-Amino-4H-1,2,4-triazole-3-thiol: This compound has a thiol group at the 3-position, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-amino-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCBLTSIDBUNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340806 | |
| Record name | 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-23-2 | |
| Record name | 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















